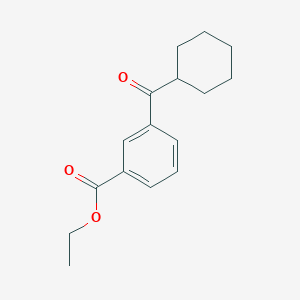

3-Carboethoxyphenyl cyclohexyl ketone

Description

Properties

IUPAC Name |

ethyl 3-(cyclohexanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-19-16(18)14-10-6-9-13(11-14)15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINBUUGOYLHGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642589 | |

| Record name | Ethyl 3-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-20-6 | |

| Record name | Ethyl 3-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Carboethoxyphenyl Cyclohexyl Ketone

Foundational Strategies for Ketone Construction

The creation of the bond between the aromatic ring and the cyclohexyl carbonyl carbon is the cornerstone of synthesizing the target molecule. Methodologies range from classical electrophilic aromatic substitution to modern catalytic processes.

The Friedel-Crafts acylation is a powerful and direct method for forming aryl ketones through electrophilic aromatic substitution. The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).

To synthesize 3-Carboethoxyphenyl cyclohexyl ketone, this reaction would involve the acylation of ethyl benzoate (B1203000) with cyclohexanecarbonyl chloride. The mechanism proceeds via the formation of a highly electrophilic acylium ion from the reaction of cyclohexanecarbonyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring.

A critical consideration in this specific synthesis is the nature of the substituent already on the benzene (B151609) ring. The carboethoxy group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is also a meta-director, meaning the incoming acyl group will be directed to the position meta to the ester, leading to the desired 3-substituted product. However, the deactivation of the ring means that harsher reaction conditions (e.g., higher temperatures or stronger catalytic systems) may be required compared to the acylation of more nucleophilic arenes like benzene or toluene.

A general procedure for a related transformation, the acylation of benzene with cyclohexanecarbonyl chloride, is a well-established method for producing cyclohexyl phenyl ketone. Adapting this to the substituted ethyl benzoate requires careful optimization of the catalyst and conditions to overcome the ring's deactivation.

Table 1: Representative Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst System | Acylating Agent | Arene | Conditions | Typical Yields |

| AlCl₃ | Acyl Chloride | Benzene | CS₂, reflux | Good to Excellent |

| FeCl₃ | Acyl Chloride | Activated Arenes | Dichloromethane (B109758), rt | Moderate to Good |

| AlPW₁₂O₄₀ | Carboxylic Acid | Toluene | Solvent-free, 120°C | Good |

| Indium Triflate | Acid Anhydride | Anisole | Ionic Liquid, 80°C | High |

This table presents generalized findings for Friedel-Crafts acylation reactions and not the specific synthesis of this compound.

An alternative route to the ketone involves the oxidation of a precursor secondary alcohol, specifically (3-carboethoxyphenyl)(cyclohexyl)methanol. The oxidation of secondary alcohols to ketones is one of the most reliable transformations in organic synthesis. A wide array of oxidizing agents can accomplish this conversion with high efficiency.

Common reagents for this purpose include chromium-based oxidants like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (the Jones oxidation). For substrates sensitive to strong acids, milder reagents are preferred. Pyridinium chlorochromate (PCC) is a versatile oxidant that converts secondary alcohols to ketones under non-aqueous conditions, which would be compatible with the ester functionality. Other modern and highly selective methods include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation, both of which operate under mild conditions and tolerate a wide range of functional groups.

The choice of oxidant depends on factors such as substrate compatibility, desired scale, and reagent toxicity. For this specific target, a mild reagent like PCC or DMP would be ideal to avoid any potential hydrolysis of the ethyl ester.

Table 2: Comparison of Common Reagents for Secondary Alcohol Oxidation

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Chromic Acid (Jones) | Acetone, H₂SO₄, 0°C to rt | Inexpensive, powerful | Strongly acidic, uses toxic Cr(VI) |

| PCC | Dichloromethane, rt | Mild, good for aldehydes | Uses toxic Cr(VI), hygroscopic |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78°C | High yields, mild | Requires cryogenic temps, odor |

| Dess-Martin Periodinane | Dichloromethane, rt | Mild, fast, neutral | Expensive, potentially explosive |

This table provides a general comparison of common oxidation reagents.

Ketones can be synthesized through the hydration of alkynes. For the preparation of this compound, the corresponding alkyne precursor would be 1-cyclohexyl-2-(3-carboethoxyphenyl)acetylene. The hydration of alkynes is typically catalyzed by strong acids, such as sulfuric acid, in the presence of a mercury(II) salt (e.g., HgSO₄) as a co-catalyst.

The reaction proceeds via the electrophilic addition of the mercuric ion to the alkyne, followed by the nucleophilic attack of water. This process follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the triple bond. The initial product is a vinylic alcohol, known as an enol, which is unstable and rapidly tautomerizes to the more stable keto form. For an internal alkyne where the two carbons of the triple bond have different electronic environments (e.g., one attached to an aryl group and the other to a cyclohexyl group), the addition of water can show regioselectivity, often favoring the formation of the ketone where the carbonyl is adjacent to the aryl group.

Modern, acid-free hydration methods using gold or other transition metal catalysts have also been developed, offering milder conditions and broader functional group tolerance.

Table 3: Catalyst Systems for the Hydration of Alkynes

| Catalyst System | Solvent | Key Features |

| H₂SO₄, HgSO₄ | H₂O, THF | Classic method, Markovnikov addition |

| [(IPr)AuCl], AgSbF₆ | Dioxane/H₂O | Neutral conditions, high efficiency |

| p-Toluenesulfonic acid | Acetic Acid | Metal-free, mild conditions |

| TfOH | Trifluoroethanol | Metal-free, excellent regioselectivity |

This table summarizes various catalytic systems reported for alkyne hydration.

Recent advances in synthetic methodology have introduced photoredox catalysis as a powerful tool for forming C-C bonds under mild conditions. One such application is the synthesis of ketones from readily available carboxylic acids. This approach often involves the merger of photoredox catalysis with another catalytic cycle, such as N-heterocyclic carbene (NHC) catalysis.

In a representative system, a carboxylic acid (e.g., 3-(cyclohexanecarbonyl)benzoic acid's precursor, 3-carboxybenzoic acid) is activated in situ. A photoredox catalyst, upon excitation by visible light, can then facilitate a single-electron reduction of an intermediate, leading to the generation of an acyl radical surrogate. This radical can then couple with an alkyl radical (which could be generated from a cyclohexyl source) to form the desired ketone C-C bond. This strategy is notable for its mild conditions and high functional group tolerance, making it potentially suitable for complex molecules. While direct application to this specific target is not widely reported, the general principles demonstrate a viable modern alternative to classical methods.

Targeted Esterification Strategies for the Carboethoxy Moiety

The carboethoxy group (an ethyl ester) is a key feature of the target molecule. The most common and direct method for its synthesis is the esterification of the corresponding carboxylic acid, 3-(cyclohexanecarbonyl)benzoic acid.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. It is a reversible equilibrium-driven process. To synthesize this compound, one would treat 3-(cyclohexanecarbonyl)benzoic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

To drive the reaction toward the ester product, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the final ester.

The reaction is generally effective for a wide range of carboxylic acids and alcohols, and its primary limitation is the requirement for acid-stable functional groups elsewhere in the molecule.

Table 4: Common Acid Catalysts for Fischer Esterification

| Catalyst | Typical Loading | Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Reflux in excess alcohol | Strong dehydrating agent, can cause charring |

| p-Toluenesulfonic Acid (TsOH) | 1-5 mol% | Reflux in excess alcohol | Solid, easier to handle than H₂SO₄ |

| Scandium(III) Triflate | Catalytic |

Alcoholysis of Acyl Chlorides and Acid Anhydrides

One of the most direct and classical methods for forming the ethyl ester group in the target molecule is through the alcoholysis of a corresponding acyl chloride or acid anhydride. This nucleophilic addition-elimination reaction involves reacting an acyl chloride with an alcohol, in this case, ethanol. libretexts.orgchemguide.co.uk

The synthesis would logically start from 3-(cyclohexanecarbonyl)benzoic acid. This intermediate is first converted into its more reactive acyl chloride derivative, 3-(cyclohexanecarbonyl)benzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of this acyl chloride with cold or room temperature ethanol is vigorous and exothermic, yielding this compound and hydrogen chloride (HCl) gas. chemguide.co.uksavemyexams.com

The mechanism proceeds in two main stages:

Nucleophilic Addition: A lone pair of electrons from the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π bond, forming a tetrahedral intermediate. chemguide.co.uk

Elimination: The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. The resulting protonated ester is then deprotonated, often by the eliminated chloride ion, to give the final product, ethyl ethanoate, and HCl. chemguide.co.uk

A similar reaction can be performed using an acid anhydride, although it is generally less reactive than the acyl chloride.

Table 1: Comparison of Reagents for Esterification via Alcoholysis

| Feature | Acyl Chloride | Acid Anhydride |

| Reactivity | Very high, reacts instantly with cold alcohol. libretexts.org | High, but generally requires heating. |

| Byproduct | Corrosive HCl gas. chemguide.co.uk | A carboxylic acid molecule. |

| Conditions | Often performed at low temperatures, can be exothermic. | Typically requires refluxing. |

| Yield | Generally very high due to irreversible nature. | High, but may be part of an equilibrium. |

Convergent and Divergent Synthetic Pathways for Complex Aryl-Cyclohexyl Ketone Esters

The synthesis of molecules like this compound can be designed using either convergent or divergent strategies, which are crucial for building molecular complexity efficiently.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. For the target molecule, a plausible convergent approach would be:

Fragment A Synthesis: Preparation of a cyclohexyl-based nucleophile, such as cyclohexylmagnesium bromide (a Grignard reagent) from bromocyclohexane (B57405) and magnesium. libretexts.orgchemguide.co.uk

Fragment B Synthesis: Preparation of an electrophilic aromatic fragment, such as ethyl 3-chlorocarbonylbenzoate (the acyl chloride of 3-carboxybenzoic acid ethyl ester).

Coupling: Reacting the Grignard reagent (Fragment A) with the aromatic acyl chloride (Fragment B). However, a more common and controlled method is the Friedel-Crafts acylation, where cyclohexanecarbonyl chloride is reacted with ethyl benzoate. sigmaaldrich.comnih.gov This approach assembles the core ketone structure in a single, high-yielding step.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different but structurally related products. researchgate.net Starting with 3-hydroxybenzoic acid, one could envision a divergent pathway:

Esterification: The carboxylic acid group is first converted to an ethyl ester, forming ethyl 3-hydroxybenzoate.

Protection & Oxidation: The phenol (B47542) group is protected, and the aromatic ring is then hydrogenated to a cyclohexanol (B46403) derivative, followed by oxidation to a cyclohexanone.

Functionalization: The resulting keto-ester could then be subjected to various reactions to create a library of related compounds. While theoretically possible, this pathway is less direct for the specific target molecule compared to the convergent Friedel-Crafts approach.

The Friedel-Crafts acylation is a cornerstone of a convergent strategy for this class of compounds. It involves the reaction of an acyl chloride (cyclohexanecarbonyl chloride) with an aromatic compound (ethyl benzoate) in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). sigmaaldrich.comgoogle.com

Stereochemical and Regioselectivity in Synthesis

Regioselectivity: The key to synthesizing this compound is controlling the position of substitution on the benzene ring. This is primarily dictated by the directing effects of the substituent already present on the ring during the electrophilic aromatic substitution (Friedel-Crafts acylation). The carboethoxy group (-COOEt) is an electron-withdrawing group and a meta-director. Therefore, when ethyl benzoate is subjected to Friedel-Crafts acylation with cyclohexanecarbonyl chloride, the incoming cyclohexanecarbonyl group is directed to the position meta to the ester group, selectively forming the desired 3-substituted product. sigmaaldrich.com

Stereochemical Control: The target molecule itself is achiral. However, if the cyclohexyl ring were substituted, or if the reaction created stereocenters, stereochemical control would become critical. For instance, in the synthesis of related complex tertiary alcohols from α-keto esters, significant effort is placed on controlling the stereochemical outcome using chiral catalysts or auxiliaries. youtube.comnih.gov In the synthesis of this compound, the primary stereochemical consideration is the planarity of the benzene ring and the chair conformation of the cyclohexyl ring. As there are no chiral centers in the final molecule, specific enantioselective or diastereoselective steps are not required.

Principles of Sustainable Synthesis in the Production of this compound

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.orgrasayanjournal.co.in These principles can be applied to the synthesis of this compound, particularly in the context of the Friedel-Crafts acylation step.

Traditional Friedel-Crafts Acylation Issues:

Catalyst: The reaction typically requires more than a stoichiometric amount of AlCl₃, which is corrosive, moisture-sensitive, and generates large quantities of acidic aluminum hydroxide (B78521) waste during workup. researchgate.net

Solvents: Often employs halogenated solvents like dichloromethane or 1,2-dichloroethane, which are environmentally persistent. sigmaaldrich.com

Greener Alternatives:

Solid Acid Catalysts: Heterogeneous solid catalysts such as zeolites, clays (B1170129) (montmorillonite), or heteropoly acids are being explored to replace AlCl₃. researchgate.netorganic-chemistry.org These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste.

Greener Solvents: Replacing chlorinated solvents with more benign alternatives or performing the reaction under solvent-free conditions is a key goal. acs.org

Alternative Energy Sources: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. rasayanjournal.co.in Similarly, mechanochemistry (ball milling) can enable solvent-free reactions. nih.gov

Atom Economy: The reaction of a carboxylic acid directly with an arene, if catalyzed efficiently, would be more atom-economical than the acyl chloride route, which generates HCl as a byproduct. Catalysts like aluminum dodecatungstophosphate have shown promise for such direct acylations. organic-chemistry.org

Table 2: Comparison of Traditional vs. Sustainable Friedel-Crafts Acylation

| Parameter | Traditional Method | Sustainable Approach |

| Catalyst | Stoichiometric AlCl₃ | Catalytic, reusable solid acid (e.g., Zeolite, Heteropoly Acid). researchgate.net |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Greener solvents (e.g., water) or solvent-free conditions. acs.orgnih.gov |

| Energy Input | Conventional heating/reflux | Microwave irradiation, solar energy, mechanochemistry. nih.govnih.gov |

| Waste | Large amounts of acidic aluminum waste. | Minimal, catalyst is recycled. |

| Safety | Corrosive and hazardous reagents. | Milder, less hazardous materials. |

Mechanistic Investigations of Reactions Involving 3 Carboethoxyphenyl Cyclohexyl Ketone

Nucleophilic Addition Reactions at the Ketone Carbonyl Center

The ketone carbonyl group is a primary site for nucleophilic addition reactions. The carbon atom of the C=O bond is electrophilic due to the polarization of the bond towards the more electronegative oxygen atom. chemistrysteps.com This makes it susceptible to attack by a variety of nucleophiles.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles that readily react with ketones. libretexts.orglibretexts.org In the case of 3-Carboethoxyphenyl cyclohexyl ketone, the Grignard reagent will preferentially attack the ketone carbonyl carbon over the ester carbonyl. This selectivity arises because ketones are generally more reactive towards nucleophiles than esters. masterorganicchemistry.comchemistrysteps.com The ester's carbonyl carbon is less electrophilic due to resonance stabilization from the adjacent oxygen's lone pair electrons. chemistrysteps.comchemistrysteps.com

The mechanism involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the ketone's carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.comstackexchange.com

If an excess of the Grignard reagent is used, a second reaction can occur at the less reactive ester functional group. The first step of the reaction with the ester is a nucleophilic acyl substitution, forming a ketone intermediate which is the same as the starting ketone's structure but with the Grignard's R-group instead of the cyclohexyl group. This newly formed ketone is also highly reactive and will immediately react with another equivalent of the Grignard reagent to form a different tertiary alcohol. chemistrysteps.comyoutube.com

| Reactant | Reagent (Grignard) | Conditions | Predicted Major Product |

|---|---|---|---|

| This compound | 1 equivalent of CH₃MgBr | 1. Diethyl ether, 2. H₃O⁺ workup | Ethyl 3-(1-cyclohexyl-1-hydroxyethyl)benzoate |

| This compound | Excess CH₃MgBr | 1. Diethyl ether, 2. H₃O⁺ workup | 1-Cyclohexyl-1-(3-(2-hydroxypropan-2-yl)phenyl)ethanol |

Hydride-Mediated Reduction Pathways (e.g., LiAlH₄, NaBH₄)

Hydride reagents are a common choice for the reduction of carbonyl compounds. The reactivity and selectivity of the reduction depend significantly on the specific hydride reagent used.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent. harvard.edumasterorganicchemistry.com It is capable of reducing both ketones and esters to alcohols. adichemistry.com When this compound is treated with LiAlH₄, both the ketone and the ester functionalities are reduced. The ketone is reduced to a secondary alcohol, and the ester is reduced to a primary alcohol. This process involves the delivery of two hydride ions to the ester group, proceeding through an aldehyde intermediate that is also reduced. chemistrysteps.commasterorganicchemistry.comlibretexts.org The result is the formation of a diol.

Sodium borohydride (B1222165) (NaBH₄) is a much milder and more selective reducing agent. youtube.com It readily reduces aldehydes and ketones but is generally not reactive enough to reduce esters under standard conditions. libretexts.orgthieme-connect.com Therefore, when this compound is treated with NaBH₄, the ketone group is selectively reduced to a secondary alcohol, while the ester group remains intact. This chemoselectivity is a key feature in the synthetic application of this reagent. Some studies have shown that NaBH₄ can reduce esters under specific conditions, such as high temperatures or with the addition of certain salts like LiCl or CaCl₂, but this is not the typical outcome. researchgate.netacs.org

| Reactant | Reagent | Solvent | Predicted Major Product | Functional Group(s) Reduced |

|---|---|---|---|---|

| This compound | LiAlH₄ | Diethyl ether or THF | (3-(Cyclohexyl(hydroxy)methyl)phenyl)methanol | Ketone and Ester |

| This compound | NaBH₄ | Methanol (B129727) or Ethanol (B145695) | Ethyl 3-(cyclohexyl(hydroxy)methyl)benzoate | Ketone only |

Stereochemical Outcomes of Nucleophilic Additions

The carbonyl carbon of the ketone in this compound is trigonal planar and prochiral. Nucleophilic addition to this carbon results in its rehybridization from sp² to sp³, creating a new chiral center. chemistrysteps.com In the absence of any chiral influence, the nucleophile can attack from either face of the planar carbonyl group with equal probability, leading to the formation of a racemic mixture of two enantiomers. chemistrysteps.com

However, the presence of the bulky cyclohexyl group adjacent to the carbonyl can influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity. The stereochemical outcome of such reactions is often rationalized using models like the Felkin-Anh model. This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the side opposite the largest substituent to minimize steric hindrance. This leads to a favored stereoisomer. The degree of selectivity is dependent on the steric bulk of both the nucleophile and the substituents on the ketone.

Reactivity Profiles of the Ester Functional Group

The ethyl ester group in this compound also exhibits characteristic reactivity, primarily involving nucleophilic acyl substitution. These reactions are generally less facile than additions to the ketone.

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Catalyzed Saponification)

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid catalyst, the hydrolysis of the ethyl ester is a reversible equilibrium process. researchgate.net The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a leaving group, and the carbonyl group is reformed, yielding the carboxylic acid product, 3-(cyclohexanecarbonyl)benzoic acid. To drive the equilibrium towards the products, an excess of water is typically used. sserc.org.uk

Base-Catalyzed Saponification : Hydrolysis under basic conditions, known as saponification, is an irreversible process. sserc.org.uksserc.org.uk The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. In the final, irreversible step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid to produce ethanol and a carboxylate salt (sodium 3-(cyclohexanecarbonyl)benzoate, if NaOH is used). sserc.org.uk Acidification of the reaction mixture in a separate workup step is required to obtain the free carboxylic acid. sserc.org.uk Studies on the hydrolysis of ethyl benzoate (B1203000), a structurally similar compound, provide a good model for this reaction's kinetics and mechanism. researchgate.netnih.govsemanticscholar.org

Transesterification Processes

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. For this compound, reacting it with an alcohol (e.g., methanol) in the presence of a catalyst would lead to the exchange of the ethyl group for a methyl group, forming methyl 3-(cyclohexanecarbonyl)benzoate and ethanol.

The mechanism is analogous to hydrolysis. In the base-catalyzed process, an alkoxide from the new alcohol acts as the nucleophile. In the acid-catalyzed process, the ester's carbonyl is first protonated, followed by nucleophilic attack by the new alcohol. Studies on β-keto esters have shown that reduction can precede transesterification when using reagents like sodium borohydride in an alcohol solvent, indicating the complexity of reactions in multifunctional molecules. thieme-connect.com

Aminolysis Reactions

The aminolysis of this compound, which is the reaction of the carboethoxy group with an amine, proceeds through a nucleophilic acyl substitution mechanism. wikipedia.org This transformation converts the ethyl ester into a corresponding amide. The reaction is typically initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. wikipedia.org The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the amide product.

The rate of aminolysis is influenced by the nature of the amine and the reaction conditions. Primary amines react readily, while secondary amines may react more slowly due to steric hindrance. The reaction is often catalyzed by heat or the presence of a protic solvent. Computational studies on the aminolysis of similar aromatic esters, such as methyl benzoate, suggest that the reaction can proceed through either a concerted or a stepwise pathway, with the stepwise mechanism being favored in the presence of a general base catalyst, which in this case could be a second molecule of the amine facilitating proton transfers. researchgate.net

The general mechanism for the aminolysis of the carboethoxy group is as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the original ethoxy group, often facilitated by another amine molecule.

Elimination of Leaving Group: The C-O bond of the ethoxy group breaks, and the carbonyl double bond is reformed, leading to the amide and ethanol.

Reduction of the Ester Group to Alcohols or Aldehydes

The selective reduction of the carboethoxy group in this compound to an alcohol or an aldehyde in the presence of a ketone functionality requires careful selection of the reducing agent. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the ketone. chemistrysteps.comquora.com However, milder reagents can achieve selective reduction of the ester.

For instance, sodium borohydride (NaBH₄) is generally considered a mild reducing agent that readily reduces aldehydes and ketones but is typically unreactive towards esters under standard conditions. quora.comyoutube.com However, its reactivity can be enhanced by using it in conjunction with certain additives or at higher temperatures. For example, the reduction of aromatic esters with NaBH₄ can be achieved in refluxing THF with methanol or in diglyme (B29089) at high temperatures. researchgate.net The addition of Lewis acids like lithium chloride (LiCl) can also activate the ester towards reduction by NaBH₄. researchgate.net

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent that can reduce esters to either aldehydes or primary alcohols depending on the reaction conditions. At low temperatures (e.g., -78 °C) and with a stoichiometric amount of DIBAL-H, the reduction can often be stopped at the aldehyde stage. The mechanism involves the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. Using an excess of DIBAL-H and higher temperatures will lead to the primary alcohol.

Table 1: Selectivity of Reducing Agents for this compound

| Reducing Agent | Selectivity | Product(s) |

|---|---|---|

| LiAlH₄ | Reduces both ester and ketone | 3-(Hydroxymethyl)phenyl)(cyclohexyl)methanol |

| NaBH₄ (standard conditions) | Reduces ketone | 3-Carboethoxyphenyl(cyclohexyl)methanol |

| NaBH₄ (with additives/heat) | Can reduce both ester and ketone | Mixture of products |

| DIBAL-H (-78 °C, 1 equiv.) | Reduces ester to aldehyde | 3-(Cyclohexanecarbonyl)benzaldehyde |

Chemistry of Alpha-Hydrogens and Enolization of the Cyclohexyl Ketone Moiety

Enolate Formation and Reactivity

The cyclohexyl ketone moiety of this compound possesses acidic alpha-hydrogens (protons on the carbons adjacent to the carbonyl group). masterorganicchemistry.com Abstraction of one of these protons by a base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.compearson.com The stability of the enolate is derived from the delocalization of the negative charge onto the electronegative oxygen atom.

The formation of the enolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. pearson.com Weak bases like hydroxide or alkoxides will generate the enolate in low concentrations. masterorganicchemistry.com For complete and irreversible formation of the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed. bham.ac.uk

The cyclohexyl ketone is unsymmetrical, meaning it has two different sets of alpha-hydrogens. This leads to the possibility of forming two different regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by the removal of the less sterically hindered proton. This is the faster-forming product and is favored by using a bulky base like LDA at low temperatures. libretexts.org

Thermodynamic Enolate: Formed by the removal of the more substituted proton. This enolate leads to a more substituted and thus more stable double bond. It is favored under conditions that allow for equilibration, such as using a weaker base in a protic solvent at higher temperatures. libretexts.org

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The enolate generated from this compound is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably the Aldol condensation. wikipedia.org In a self-condensation reaction, the enolate can attack the carbonyl carbon of another molecule of this compound. pearson.comyoutube.com This is followed by protonation to yield a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone. wikipedia.org

Crossed Aldol condensations are also possible, where the enolate of this compound reacts with a different carbonyl compound, such as an aldehyde that lacks alpha-hydrogens (e.g., benzaldehyde), to prevent self-condensation of the aldehyde partner. researchgate.net The regioselectivity of the Aldol reaction will be dictated by whether the kinetic or thermodynamic enolate is pre-formed.

Beyond the Aldol reaction, the enolate can be used in alkylation reactions. Treatment of the ketone with a strong base like LDA, followed by the addition of an alkyl halide (e.g., methyl iodide), will result in the formation of a new carbon-carbon bond at the alpha-position. lumenlearning.com The choice of reaction conditions (kinetic vs. thermodynamic control) will determine the position of alkylation on the cyclohexyl ring. libretexts.org

Halogenation at Alpha-Positions

The alpha-hydrogens of the cyclohexyl ketone can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions. wikipedia.orgfiveable.me

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. youtube.comlibretexts.org The enol then acts as a nucleophile and attacks the halogen. This reaction typically results in the monosubstitution of a halogen at the more substituted alpha-carbon, as the formation of the more substituted enol is favored. libretexts.orgpressbooks.pub The introduction of an electron-withdrawing halogen deactivates the enol towards further reaction. wikipedia.org

Base-Promoted Halogenation: Under basic conditions, the ketone is converted to its enolate, which then attacks the halogen. wikipedia.org The introduction of a halogen increases the acidity of the remaining alpha-hydrogens on the same carbon due to the inductive effect. wikipedia.org This makes subsequent halogenations on the same carbon faster, often leading to polyhalogenation. mnstate.edu In contrast to the acid-catalyzed reaction, base-promoted halogenation of unsymmetrical ketones tends to occur at the less sterically hindered alpha-position. wikipedia.org

Aromatic Ring Reactivity and Substituent Effects on Reaction Pathways

The aromatic ring of this compound is substituted with two groups: a carboethoxy group (-COOEt) and a cyclohexyl ketone group (-CO-cyclohexyl). Both of these are electron-withdrawing groups and therefore act as deactivating groups towards electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.com

Electron-withdrawing groups deactivate the ring by reducing its electron density, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Furthermore, both the ester and ketone functionalities are meta-directing groups. masterorganicchemistry.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is located at the ortho and para positions relative to the substituent, destabilizing these intermediates. The meta-position is therefore the least destabilized and the preferred site of electrophilic attack.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation, the incoming electrophile will preferentially add to the positions meta to both existing substituents. masterorganicchemistry.comyoutube.com Given the 1,3-substitution pattern of the starting material, the potential sites for further substitution are the 5-position (meta to both groups) and the 4- and 6-positions (ortho/para to one group and meta to the other). The strongest deactivating and meta-directing influence will likely lead to substitution primarily at the 5-position.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Hydroxymethyl)phenyl)(cyclohexyl)methanol |

| 3-Carboethoxyphenyl(cyclohexyl)methanol |

| 3-(Cyclohexanecarbonyl)benzaldehyde |

| (3-(Cyclohexanecarbonyl)phenyl)methanol |

| Lithium aluminum hydride |

| Sodium borohydride |

| Diisobutylaluminum hydride |

| Lithium diisopropylamide |

| Benzaldehyde |

Chemo- and Regioselectivity in Bifunctional Systems

The study of chemo- and regioselectivity in molecules containing multiple functional groups is a cornerstone of modern synthetic chemistry. The compound this compound, also known as ethyl 3-(cyclohexanecarbonyl)benzoate, presents a valuable case study in this area due to the presence of two distinct carbonyl-based functional groups—a ketone and an ester—as well as a substituted aromatic ring. The interplay of these groups dictates the outcome of chemical transformations, with the reaction conditions and choice of reagents determining which site is preferentially attacked.

The inherent electronic and steric differences between the ketone and the ester functionalities are the primary determinants of chemoselectivity. Generally, the carbonyl carbon of a ketone is more electrophilic and less sterically hindered than that of an ester. This is because the lone pair of electrons on the ester's oxygen atom can be delocalized through resonance, reducing the partial positive charge on the carbonyl carbon. Consequently, nucleophilic attacks often favor the ketone.

In the context of electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring—the cyclohexyl ketone and the carboethoxy groups—are both deactivating and meta-directing. This is due to their electron-withdrawing nature. Therefore, electrophiles are expected to preferentially attack the positions meta to both groups, namely the C5 position, and to a lesser extent, the C2 and C4 positions, which are ortho and para to one group but meta to the other.

Detailed experimental investigations into the chemo- and regioselectivity of this compound are not extensively documented in publicly accessible scientific literature. However, based on established principles of organic chemistry, we can predict the outcomes of various reactions. The following sections and data tables are presented as a predictive guide based on analogous systems and general reactivity trends.

Predicted Chemoselectivity in Reduction Reactions

In the reduction of this compound, the choice of reducing agent is critical for achieving selectivity.

| Reducing Agent | Predominant Product | Selectivity Rationale |

| Sodium Borohydride (NaBH₄) | 3-Carboethoxyphenyl(cyclohexyl)methanol | NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes over less reactive esters. |

| Lithium Aluminium Hydride (LiAlH₄) | (3-(Hydroxymethyl)phenyl)(cyclohexyl)methanol | LiAlH₄ is a powerful reducing agent capable of reducing both the ketone and the ester to their corresponding alcohols. |

Predicted Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

For electrophilic aromatic substitution reactions such as nitration, the directing effects of the existing substituents will govern the position of the incoming nitro group.

| Reaction Conditions | Major Regioisomer | Minor Regioisomers | Selectivity Rationale |

| HNO₃/H₂SO₄ | Ethyl 3-(cyclohexanecarbonyl)-5-nitrobenzoate | Ethyl 3-(cyclohexanecarbonyl)-2-nitrobenzoate, Ethyl 3-(cyclohexanecarbonyl)-4-nitrobenzoate | Both the ketone and ester are meta-directing groups. The C5 position is meta to both, making it the most electronically favored site for electrophilic attack. The other positions are either ortho or para to one of the deactivating groups, and thus are less favored. |

Predicted Chemoselectivity in Nucleophilic Addition (e.g., Grignard Reaction)

The reaction with organometallic reagents like Grignard reagents is expected to show high chemoselectivity.

| Grignard Reagent | Predominant Product | Selectivity Rationale |

| Methylmagnesium Bromide (CH₃MgBr) | Ethyl 3-(1-cyclohexyl-1-hydroxyethyl)benzoate | The ketone carbonyl is significantly more reactive towards nucleophilic attack by the Grignard reagent than the ester carbonyl. |

It is important to emphasize that while these predictions are grounded in well-established chemical principles, empirical data from specific studies on this compound would be necessary for definitive confirmation.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3-Carboethoxyphenyl cyclohexyl ketone, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the cyclohexyl ring, and the protons of the ethyl ester group.

The aromatic region would typically display complex multiplets for the four protons on the benzene (B151609) ring. The cyclohexyl group would show a series of overlapping multiplets in the aliphatic region of the spectrum. The ethyl group of the ester function would be identifiable by a characteristic quartet and triplet pattern.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | s | 1H | Ar-H |

| ~8.20 | d | 1H | Ar-H |

| ~7.95 | d | 1H | Ar-H |

| ~7.55 | t | 1H | Ar-H |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~3.30 | m | 1H | Cyclohexyl-CH |

| ~1.85-1.95 | m | 4H | Cyclohexyl-CH₂ |

| ~1.60-1.75 | m | 2H | Cyclohexyl-CH₂ |

| ~1.25-1.45 | m | 4H | Cyclohexyl-CH₂ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

This data is illustrative and may vary based on the solvent and spectrometer frequency.

Carbon (¹³C) NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the cyclohexyl and ethyl groups. The carbonyl carbons are typically found furthest downfield.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | Ketone C=O |

| ~165.5 | Ester C=O |

| ~137.5 | Ar-C |

| ~133.0 | Ar-C |

| ~131.5 | Ar-CH |

| ~130.0 | Ar-CH |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-CH |

| ~61.5 | -OCH₂CH₃ |

| ~51.0 | Cyclohexyl-CH |

| ~29.5 | Cyclohexyl-CH₂ |

| ~26.0 | Cyclohexyl-CH₂ |

| ~25.8 | Cyclohexyl-CH₂ |

| ~14.3 | -OCH₂CH₃ |

This data is illustrative and may vary based on the solvent and spectrometer frequency.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be instrumental in tracing the connectivity within the cyclohexyl ring and confirming the coupling between the methylene (B1212753) and methyl protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. columbia.edu This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals.

The proton on the cyclohexyl ring attached to the ketone showing a correlation to the ketone carbonyl carbon.

Aromatic protons showing correlations to the ketone carbonyl carbon, confirming the connection of the cyclohexyl ketone moiety to the aromatic ring.

Aromatic protons showing correlations to the ester carbonyl carbon, confirming the position of the carboethoxy group.

The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for determining the molecular weight of moderately polar molecules like this compound, often with minimal fragmentation. nih.gov The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Predicted ESI-MS Data for this compound (C₁₆H₂₀O₃)

| Ion | Expected m/z |

| [M+H]⁺ | 261.1485 |

| [M+Na]⁺ | 283.1305 |

Exact mass values are calculated based on the most abundant isotopes.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govgla.ac.uk The gas chromatogram provides an assessment of the sample's purity, with a single sharp peak being indicative of a pure compound. The mass spectrometer, typically using a hard ionization technique like electron ionization (EI), fragments the molecule in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and aids in structural elucidation.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage on either side of the ketone group, leading to the loss of the cyclohexyl radical or the substituted phenyl radical.

Fragmentation of the ester group, such as the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene (B1197577) (C₂H₄).

Cleavage within the cyclohexyl ring.

Predicted Major Fragments in EI-MS of this compound

| m/z | Possible Fragment Identity |

| 260 | [M]⁺• (Molecular Ion) |

| 215 | [M - •OCH₂CH₃]⁺ |

| 177 | [M - •C₆H₁₁]⁺ |

| 163 | [C₆H₅(CO)(CO)]⁺ |

| 149 | [C₆H₄(CO₂Et)]⁺ |

| 121 | [C₆H₅(CO)]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 55 | [C₄H₇]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. wikipedia.org These techniques probe the vibrational modes of chemical bonds, which are specific to the bond type and its molecular environment, thereby providing a unique "fingerprint" of the compound. wikipedia.org For this compound, these methods are crucial for confirming the presence of its key structural features: the ketone carbonyl group, the ester carbonyl group, the aromatic ring, and the cyclohexyl moiety.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The ketone (C=O) stretching vibration is particularly strong and informative. In this compound, the ketone is conjugated with the phenyl ring, which is known to lower the stretching frequency compared to a simple aliphatic ketone. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹, whereas conjugation with an aromatic ring shifts this absorption to approximately 1685-1690 cm⁻¹. pressbooks.pub The ester functional group also possesses a strong carbonyl (C=O) absorption, typically found at a higher frequency than ketones, around 1735-1750 cm⁻¹. pg.edu.pl The presence of both of these distinct carbonyl bands is a key diagnostic feature for this molecule. Other expected absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the saturated cyclohexyl group (below 3000 cm⁻¹), as well as C-O stretching from the ester group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C=O stretching modes of both the ketone and the ester are also observable in the Raman spectrum, typically within the 1680-1750 cm⁻¹ range. researchgate.net The symmetric "breathing" mode of the aromatic ring often produces a strong and characteristic Raman signal around 1000 cm⁻¹, which can be a useful identifier for aromatic compounds. proquest.com

The anticipated vibrational frequencies for this compound are detailed in the table below, based on established data for its constituent functional groups.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique(s) | Notes |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Typically medium to weak intensity. |

| Aliphatic C-H Stretch (Cyclohexyl & Ethyl) | 2960-2850 | IR, Raman | Strong intensity in IR. |

| Ester C=O Stretch | 1750-1735 | IR, Raman | Strong, sharp peak. Higher frequency than the ketone. pg.edu.pl |

| Ketone C=O Stretch | 1690-1685 | IR, Raman | Strong intensity, frequency lowered by conjugation with the aromatic ring. pressbooks.puborgchemboulder.com |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | IR, Raman | Multiple bands, characteristic of the phenyl ring. |

| Aliphatic CH₂ Bend | 1470-1445 | IR, Raman | Scissoring vibration of cyclohexyl and ethyl groups. |

| Ester C-O Stretch | 1300-1150 | IR, Raman | Two distinct stretches are expected (C-O-C). |

| Aromatic C-H Out-of-Plane Bend | 900-690 | IR | Strong bands, position is indicative of the 1,3- (meta) substitution pattern. |

Advanced Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method is most appropriate. In this mode, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase.

The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. sielc.comsielc.com Due to its significant non-polar character (conferred by the phenyl and cyclohexyl groups), this compound will be well-retained on the C18 column, separating it from more polar impurities. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes. sielc.com Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophoric activity. sielc.com

A proposed set of starting conditions for an HPLC method is provided below.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Industry standard for separation of non-polar to moderately polar compounds. researchgate.net |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. Phosphoric acid improves peak shape. sielc.com |

| Gradient | 60% B to 95% B over 20 minutes | A gradient elution is suitable to ensure elution of the main compound while also separating potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The substituted benzene ring is expected to have strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two platforms. A method developed for HPLC can be adapted to a UPLC system by using a shorter column with smaller particles and increasing the flow rate proportionally. sielc.com For this compound, this would translate to a run time of just a few minutes, as opposed to the 20-30 minutes that might be required for a full separation in HPLC. This high-throughput capability is invaluable in research and quality control environments. The higher efficiency of UPLC columns also provides superior separation of closely related impurities.

Table 3: Representative UPLC Method for High-Throughput Purity Analysis

| Parameter | Condition | Rationale |

| Column | Reverse-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) | Smaller particles and column dimensions are characteristic of UPLC for fast, efficient separations. ekb.eg |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is volatile and suitable for potential coupling with mass spectrometry (LC-MS). |

| Gradient | 40% B to 95% B over 3 minutes | A rapid gradient to achieve high-throughput analysis. |

| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |

| Column Temp. | 40 °C | Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates and improved efficiency. ekb.eg |

| Detection | UV-PDA (Photodiode Array) at 230-280 nm | PDA detection allows for monitoring across a range of wavelengths and assessing peak purity. |

| Injection Vol. | 2 µL | Smaller injection volumes are used with UPLC to prevent column overloading. |

Computational Chemistry and Theoretical Studies of 3 Carboethoxyphenyl Cyclohexyl Ketone

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and stability. For a molecule like 3-Carboethoxyphenyl cyclohexyl ketone, which features a flexible cyclohexyl ring, a rigid aromatic system, and a polar ketone and ester group, QM methods can predict the most stable three-dimensional arrangement and the distribution of electrons.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike HF, DFT includes a term for electron correlation by approximating the energy as a functional of the electron density. stackexchange.com For this compound, DFT calculations, using functionals such as B3LYP or PBE0, would provide more accurate predictions of geometric parameters, vibrational frequencies, and electronic properties like dipole moment and molecular orbital energies (HOMO-LUMO gap). These calculations would allow for a detailed analysis of the electron-withdrawing effects of the carboethoxy and ketone groups on the aromatic ring's electron density.

The accuracy of both HF and DFT calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. libretexts.org The selection involves a trade-off between accuracy and computational expense. uomustansiriyah.edu.iq

Minimal Basis Sets (e.g., STO-3G): These are computationally inexpensive but provide only qualitative results. They would be insufficient for an accurate description of this compound.

Split-Valence Basis Sets (e.g., 6-31G(d)): These offer a significant improvement by using multiple functions for valence orbitals and including polarization functions (d-functions on heavy atoms) to describe non-spherical electron distributions, which is crucial for the carbonyl groups.

Triple-Zeta Basis Sets (e.g., 6-311+G(d,p)): These provide higher accuracy by using more functions for valence orbitals and adding diffuse functions (+) for describing anions or weak interactions, and polarization functions on hydrogen atoms (p-functions).

For a molecule like this compound, a basis set of at least split-valence quality with polarization functions, such as 6-31G(d), is essential for obtaining meaningful results. The following table illustrates a hypothetical comparison of calculated energies for a conformer of the molecule with different basis sets at the B3LYP level of theory.

| Basis Set | Calculated Relative Energy (kcal/mol) | Key Features | Computational Cost |

|---|---|---|---|

| STO-3G | +5.8 | Minimal, qualitative | Low |

| 6-31G(d) | +1.2 | Split-valence with polarization on heavy atoms | Medium |

| 6-311+G(d,p) | 0.0 | Triple-split valence with diffuse and polarization functions | High |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While QM calculations identify energy minima, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time, accounting for thermal motion and the influence of a solvent. An MD simulation of this compound would typically place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for all atoms over a period of nanoseconds.

This approach allows for the exploration of the molecule's conformational landscape, including the chair-to-boat interconversion of the cyclohexyl ring and the rotation around the single bonds connecting the molecular fragments. Furthermore, MD simulations are invaluable for studying solvation effects, such as the formation of hydrogen bonds between the solvent and the ester and ketone oxygen atoms, which can influence the molecule's preferred conformation and reactivity.

| Simulation Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | CHARMM / AMBER | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Simulation Time | 100 ns | Allows for sampling of significant conformational changes. |

Elucidation of Reaction Mechanisms via Transition State Theory

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By applying transition state theory, the pathway of a reaction can be mapped, and the activation energy, which governs the reaction rate, can be calculated.

A plausible reaction for this compound is the nucleophilic addition of a hydride (e.g., from sodium borohydride) to the carbonyl group of the cyclohexyl ketone. studymind.co.uk This reaction would reduce the ketone to a secondary alcohol.

The following table presents a hypothetical energetic profile for the hydride reduction of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ketone + Hydride) | 0.0 |

| Transition State (Axial Attack) | +12.5 |

| Transition State (Equatorial Attack) | +14.2 |

| Product (Alcohol) | -25.0 |

This hypothetical profile suggests that the reaction is exothermic and that attack from the axial direction is kinetically favored due to a lower activation barrier.

Activation Energy and Reaction Rate Predictions

The prediction of activation energies (Ea) and reaction rates is a cornerstone of computational chemistry, providing quantitative estimates of a reaction's feasibility and kinetics. For this compound, these predictions would be crucial for understanding its transformation potential in various chemical reactions.

Theoretical chemists employ a range of methods to calculate the potential energy surface of a reaction. By identifying the lowest energy path from reactants to products, the structure of the transition state can be determined. The activation energy is then calculated as the difference in energy between the transition state and the initial reactants.

Methods for Activation Energy Calculation:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that is often employed to calculate the geometries of reactants, products, and transition states. Various functionals can be used to approximate the exchange-correlation energy, providing a balance between computational cost and accuracy.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energy predictions, though at a higher computational expense. These are often used to benchmark results obtained from DFT.

Once the activation energy is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Arrhenius equation, k = A * exp(-Ea / RT), provides a direct link between the activation energy, temperature (T), and the pre-exponential factor (A), which is related to the frequency of collisions with the correct orientation.

Due to a lack of specific published research on the reaction kinetics of this compound, a hypothetical data table is presented below to illustrate how such data would be organized. This table showcases predicted activation energies and rate constants for a hypothetical reaction, such as a nucleophilic addition to the carbonyl group.

Hypothetical Reaction Data for this compound

| Reaction Type | Computational Method | Solvent Model | Predicted Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

|---|---|---|---|---|

| Nucleophilic Addition | B3LYP/6-31G(d) | PCM (Water) | 15.2 | 1.2 x 10⁻³ |

| Enolate Formation | M06-2X/def2-TZVP | SMD (THF) | 20.5 | 3.5 x 10⁻⁸ |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this specific compound.

Distortion/Interaction Analysis and Energy Decomposition Analysis

To gain a deeper, more intuitive understanding of what controls a reaction's activation barrier, chemists often turn to analytical models that dissect the activation energy into physically meaningful components.

Distortion/Interaction Analysis:

Also known as the Activation Strain Model (ASM), this approach partitions the energy along the reaction coordinate into two components: the distortion energy and the interaction energy. nih.gov

Distortion Energy (ΔE_dist): This is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at the transition state. nih.gov This term is always positive (destabilizing).

Interaction Energy (ΔE_int): This represents the actual interaction (e.g., electrostatic, orbital) between the distorted reactant molecules as they come together in the transition state. nih.gov This term is typically negative (stabilizing).

The activation energy is the sum of these two components at the transition state: ΔE‡ = ΔE_dist + ΔE_int. This model is exceptionally useful for explaining reactivity trends, as it can pinpoint whether a change in activation energy is due to altered reactant rigidity (distortion) or a change in the stabilizing interactions between the reactants. nih.gov

Energy Decomposition Analysis (EDA):

EDA provides a further breakdown of the interaction energy term (ΔE_int) into chemically interpretable components. researchgate.net A common EDA scheme partitions the interaction energy as follows:

Electrostatic Interaction (ΔE_elstat): The classical electrostatic (Coulombic) interaction between the charge distributions of the distorted fragments. researchgate.net

Pauli Repulsion (ΔE_Pauli): The destabilizing term that arises from the quantum mechanical repulsion between electrons of the same spin (exchange repulsion). researchgate.net

Orbital Interaction (ΔE_orb): The stabilizing term resulting from the mixing of occupied and unoccupied orbitals of the interacting fragments, which is indicative of covalent bond formation. researchgate.net

Dispersion Interaction (ΔE_disp): The stabilizing interaction arising from electron correlation effects, often referred to as van der Waals forces.

A hypothetical EDA for the transition state of a reaction involving this compound is presented below.

Hypothetical Energy Decomposition Analysis for a Reaction Transition State

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Distortion Energy (ΔE_dist) | +28.5 |

| Interaction Energy (ΔE_int) | -13.3 |

| Electrostatic (ΔE_elstat) | -15.8 |

| Pauli Repulsion (ΔE_Pauli) | +22.1 |

| Orbital Interaction (ΔE_orb) | -18.4 |

| Dispersion (ΔE_disp) | -1.2 |

| Total Activation Energy (ΔE‡) | +15.2 |

This table is for illustrative purposes only and does not represent real calculated data for this molecule.

This type of analysis could reveal, for instance, whether the reactivity of the ketone is primarily driven by electrostatic attraction to a reactant or by favorable orbital interactions leading to new bond formation.

Application of Cheminformatics and Machine Learning Algorithms for Predicting Reactivity and Designing Novel Transformations

The fields of cheminformatics and machine learning (ML) are revolutionizing how chemical reactivity is predicted and how new reactions are discovered. Instead of relying solely on first-principles quantum mechanical calculations for every new scenario, these data-driven approaches can learn from existing chemical knowledge to make rapid and accurate predictions.

For a molecule like this compound, these algorithms could be applied in several ways:

Predicting Reaction Outcomes: Machine learning models, often trained on vast databases of known chemical reactions, can predict the likely products when this compound is subjected to a given set of reactants and conditions. These models typically represent molecules as fingerprints or graphs and use architectures like neural networks to learn the patterns of chemical transformations.

Identifying Novel Transformations: Generative models can be used to propose new, synthetically plausible reactions that a molecule could undergo. By training on the rules of chemical reactivity, these models can design novel transformations that may not have been previously considered by human chemists.

Quantitative Structure-Activity Relationship (QSAR): While often used for biological activity, QSAR principles can be adapted to predict chemical reactivity. Models can be built to correlate molecular descriptors (e.g., electronic properties, steric parameters) of a series of ketones with their experimentally determined or computationally calculated reaction rates. This would allow for the rapid screening of similar substrates to identify those with optimal reactivity.

The development of these predictive models relies on the availability of large, high-quality datasets of chemical reactions. As more chemical data becomes publicly accessible, the accuracy and applicability of these methods continue to grow, promising to accelerate the pace of chemical synthesis and discovery.

Applications and Potential As an Organic Building Block

Role as a Precursor in the Synthesis of Functional Organic Materials

The presence of two distinct functional groups in 3-Carboethoxyphenyl cyclohexyl ketone offers significant potential for its use in the synthesis of functional organic materials. The ethyl ester group provides a handle for polymerization reactions, while the ketone moiety can be used for post-polymerization modification or to impart specific properties to the final material.

Integration into Polymeric Structures

The ethyl ester functionality of this compound allows it to act as a monomer or a comonomer in the synthesis of polyesters through polycondensation reactions. By reacting with diols or other polyols, the ester group can be incorporated into a polymer backbone. This process would result in a polyester (B1180765) chain bearing a pendant cyclohexyl ketone group at regular intervals.

The general reaction for this polymerization can be represented as: n (HO-R-OH) + n (this compound) → [-O-R-O-CO-C₆H₄-CO-C₆H₁₁]ₙ + 2n C₂H₅OH

This integration allows for the synthesis of polymers with a high density of ketone functionalities. Such keto-functionalized polymers are valuable as versatile scaffolds for further chemical modification. researchgate.netnih.gov Aromatic esters, in general, are utilized in the synthesis of high-performance polymers. numberanalytics.com

Development of Advanced Materials with Tailored Functionalities

The ketone group integrated into a polymer structure serves as a reactive site for a variety of chemical transformations. This allows for the post-polymerization modification of the material, enabling the tailoring of its properties for specific applications. For instance, the ketone can undergo reactions such as:

Oxime Ligation: Reaction with aminooxy-functionalized molecules to form stable oxime linkages. This is a highly efficient "click" reaction that can be used to attach a wide range of molecules, including bioactive compounds or other polymers, under mild conditions. researchgate.netnih.gov

Hydrazone Formation: Reaction with hydrazides to form hydrazone bonds, which are often reversible under acidic conditions, leading to the development of pH-responsive materials.

Reductive Amination: Conversion of the ketone to an amine, introducing basic sites into the polymer and altering its hydrophilicity and chemical reactivity.

Through these modifications, advanced materials with functionalities tailored for drug delivery, sensor technology, or as cross-linkable resins can be developed. The cyclohexyl and phenyl groups also contribute to the thermal stability and mechanical properties of the resulting polymer.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound is a valuable intermediate for the synthesis of smaller, yet highly functionalized, organic molecules.

Building Block for Photoinitiator Development (e.g., related to 1-hydroxycyclohexyl phenyl ketone)

Cyclohexyl phenyl ketone derivatives are well-established precursors to α-hydroxy ketone photoinitiators, which are crucial components in UV-curable coatings, inks, and adhesives. rsc.orgresearchgate.net The most common example is 1-hydroxycyclohexyl phenyl ketone. The general pathway involves the α-chlorination of the ketone followed by hydrolysis.

This compound can serve as a building block for novel photoinitiators with enhanced properties. The ethyl ester group offers several advantages:

It can be hydrolyzed to a carboxylic acid, which can then be used to link the photoinitiator to other molecules or polymer backbones, creating macromolecular or polymerizable photoinitiators with reduced migration. researchgate.netacs.orgepo.org

The ester group can modify the solubility and compatibility of the photoinitiator within different resin formulations.

The electronic nature of the carboethoxy group can influence the photochemical properties (e.g., absorption wavelength and initiation efficiency) of the resulting photoinitiator. Benzophenone derivatives with various functional groups are actively researched to fine-tune their photoinitiation capabilities. rsc.orgtandfonline.com

Synthesis of Natural Product Analogues and Diversified Chemical Libraries

Molecules containing keto-ester functionalities are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and serving as key intermediates in their synthesis. nih.gov The structure of this compound can be envisioned as a starting point for the generation of diverse molecular libraries for drug discovery.

The two functional groups allow for a divergent synthetic approach:

The ketone can be a site for introducing complexity through reactions like aldol (B89426) condensations, Grignard additions, or Wittig reactions.

The ester can be converted to an amide, a carboxylic acid, or reduced to an alcohol, providing a wide range of derivatives from a single starting material.

This versatility makes it a potentially useful building block for creating analogues of natural products or for generating libraries of novel compounds to be screened for biological activity, for instance, in the development of new antibacterial agents or therapeutics for neurodegenerative diseases. mdpi.comgoogle.com

Utility in Specialty Chemical Production and Fine Chemical Synthesis

The reactivity of this compound makes it a useful intermediate in the broader field of fine and specialty chemical production. Recent advancements have focused on expanding the utility of aromatic ketones in synthesis by developing new methods to transform them into other functional groups, thereby increasing their value as chemical building blocks. scripps.eduazom.comsciencedaily.comwaseda.jp

The compound can be used in multi-step synthetic sequences where the ketone or ester is transformed into another desired functionality. For example, the ester group can be used to direct ortho-metalation, allowing for further functionalization of the aromatic ring. The ketone can be transformed via reactions like the Baeyer-Villiger oxidation to introduce an additional ester linkage. Such transformations are fundamental in producing highly specialized molecules for the fragrance, agrochemical, and pharmaceutical industries. chemicalbook.comnih.gov

Research Findings Summary

Table of Compounds

Emerging Applications and Future Research Directions in Synthetic Organic Chemistry

At present, there are no specific, documented emerging applications for this compound in synthetic organic chemistry. The compound is listed by chemical suppliers, indicating its synthesis is possible and it has been available for laboratory use, though at least one supplier has discontinued (B1498344) its product listing. chemscene.com This lack of a research footprint means that any discussion of its future applications is purely speculative and based on the reactivity of its constituent functional groups—a ketone and an ethyl ester on a phenyl ring attached to a cyclohexyl group.

Future research could hypothetically explore several avenues, drawing parallels from more extensively studied cyclohexyl phenyl ketone derivatives. For instance, related compounds have been investigated as intermediates in the synthesis of pharmacologically active molecules, such as benzodiazepine (B76468) derivatives which act on the central nervous system. This suggests a potential, albeit unexplored, pathway for this compound in medicinal chemistry.

Another speculative research direction is its use in the development of novel photoinitiators. The parent compound, cyclohexyl phenyl ketone, serves as an intermediate for α-hydroxycyclohexyl phenyl ketone, a known photoinitiator. google.com Research could be undertaken to determine if the carboethoxy substitution on the phenyl ring of this compound could modulate the photochemical properties and lead to new materials for UV curing applications.